Acitretin's Mechanism of Action on RAR and RXR Receptors: An In-depth Technical Guide
Acitretin's Mechanism of Action on RAR and RXR Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin, a second-generation systemic retinoid, stands as a cornerstone in the therapeutic arsenal against severe psoriasis and other disorders of keratinization.[1][2] As the active metabolite of etretinate, its efficacy is rooted in a complex interplay with the nuclear hormone receptor superfamily, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] These ligand-activated transcription factors are the master regulators of a vast array of genes controlling cellular growth, differentiation, and inflammation.[1][4]
This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning acitretin's therapeutic effects, focusing on its interaction with the RAR/RXR signaling axis. While the clinical efficacy of acitretin is well-established, the precise quantitative binding affinities for all receptor isotypes remain an area of ongoing investigation. This document will synthesize the current state of knowledge, addressing the nuances of receptor activation, downstream gene regulation, and the state-of-the-art experimental methodologies used to elucidate these processes. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in the field.
The Core Signaling Pathway: RAR/RXR-Mediated Transcription
The biological effects of retinoids are primarily mediated through a canonical signaling pathway involving RARs (subtypes α, β, γ) and RXRs (subtypes α, β, γ).[1] These receptors reside in the nucleus and function as heterodimers, with the RAR/RXR pairing being the most common functional unit for retinoid signaling.[1]
In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) within the promoter regions of target genes. This DNA-bound complex is associated with corepressor proteins (e.g., NCoR, SMRT), which recruit histone deacetylases (HDACs), leading to a condensed chromatin state and transcriptional repression.[5]
The binding of an agonist, such as a retinoid, to the Ligand Binding Domain (LBD) of RAR induces a significant conformational change in the receptor.[6] This alteration triggers the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, which often includes histone acetyltransferases (HATs) like p300/CBP and members of the p160/SRC family.[5][7] The recruitment of these coactivators leads to chromatin remodeling and the initiation of target gene transcription.[5]
Acitretin's Interaction with the RAR/RXR Complex
Acitretin is the principal active metabolite of etretinate, a second-generation retinoid that has been largely replaced in clinical practice due to its long elimination half-life.[3][8] Etretinate functions as a prodrug, being metabolized to acitretin, which then carries out the therapeutic action.[3] Consequently, their core mechanism of action at the molecular level is identical.[3]
The precise nature of acitretin's interaction with retinoid receptors has been a subject of some discussion in the literature. While it is generally accepted that acitretin's effects are mediated through RARs and RXRs, some studies suggest it may activate RARs following conversion to a substance that binds to these receptors, or that its primary binding target is the cytosolic retinoic acid-binding protein (CRABP).[1][3] However, other sources state that acitretin binds and activates all nuclear subtypes of both RARs and RXRs.[9] Its main metabolite, 13-cis-acitretin, reportedly does not bind to CRABP.[1]
Given the lack of definitive, publicly available dissociation constant (Ki) values across all receptor isotypes, functional transactivation assays provide the most reliable quantitative measure of acitretin's potency. These assays measure the ability of a ligand to induce the transcription of a reporter gene under the control of a specific RARE. The resulting EC50 value (the concentration required to elicit a half-maximal response) is a robust indicator of the ligand's functional potency at a given receptor. While specific EC50 values for acitretin across all RAR and RXR subtypes are not consistently reported in a single comprehensive study, the available data indicate that it functions as a pan-RAR agonist.
| Parameter | Description | Relevance to Acitretin |
| Binding Affinity (Kd/Ki) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower value indicates higher affinity. | Specific Ki values for acitretin across all RAR and RXR isotypes are not well-documented in publicly accessible literature. |
| Functional Potency (EC50) | The concentration of a ligand that induces a response halfway between the baseline and maximum. | Acitretin demonstrates functional activation of RARs in transactivation assays, confirming its role as an RAR agonist. |
Downstream Gene Regulation in Keratinocytes
The therapeutic efficacy of acitretin in psoriasis stems from its ability to normalize the dysfunctional cellular processes in the skin. By activating RAR/RXR, acitretin modulates the expression of a wide array of genes, leading to antiproliferative, pro-differentiative, and anti-inflammatory effects.[10]
Normalization of Keratinocyte Function: In psoriasis, keratinocytes undergo hyperproliferation and abnormal differentiation. Acitretin helps to correct this by downregulating genes that promote proliferation and upregulating those involved in normal epidermal differentiation, such as certain keratins.[11] This leads to a reduction in the scaling and thickness of psoriatic plaques.[2]
Modulation of Inflammatory Pathways: Acitretin exerts significant anti-inflammatory effects. Transcriptomic studies of psoriasis patients before and after acitretin treatment have revealed downregulation of key inflammatory pathways.[12] For instance, acitretin can inhibit the IL-17A-induced expression of IL-36β and IL-36γ in keratinocytes by downregulating IκBζ.[13] IL-36 is a critical cytokine in the pathogenesis of pustular psoriasis, which helps explain acitretin's notable efficacy in this specific psoriasis subtype.[13] Furthermore, studies on HaCaT keratinocytes have shown that acitretin can inhibit cell proliferation by downregulating STAT1- and STAT3-dependent signaling, pathways that are crucial for mediating the effects of pro-inflammatory cytokines like IFN-γ and IL-6.[14]
Key Acitretin-Regulated Genes in Psoriasis:
| Gene/Pathway | Function | Effect of Acitretin | Reference |
| IL-36β, IL-36γ | Pro-inflammatory cytokines, key in pustular psoriasis | Downregulation (in response to IL-17A) | [13] |
| STAT1, STAT3 | Signal transducers for key inflammatory cytokines | Downregulation of expression and proliferation | [14] |
| Inflammatory Pathways (IFN-α/γ, TNF-α, IL-6/JAK/STAT3) | Broad inflammatory responses | Significant downregulation | [12] |
| Keratins (e.g., KRT6, KRT16) | Markers of hyperproliferation | Normalization of expression patterns | [11] |
| SFRP4 | Wnt signaling antagonist | Potential for upregulation | [15] |
Experimental Methodologies for Studying Acitretin's Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the interaction of acitretin with the RAR/RXR signaling pathway. The three pillar assays are ligand binding assays, reporter gene assays, and chromatin immunoprecipitation.
Ligand Binding Assays
Causality and Rationale: To determine if a compound physically interacts with a receptor, a direct binding assay is essential. A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of an unlabeled ligand (like acitretin) for a receptor.[16] The principle lies in measuring how effectively the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. This provides a direct, quantitative measure of the physical interaction, which is the foundational event for receptor activation or inhibition.
Detailed Protocol: Competitive Radioligand Binding Assay for RARγ
-
Receptor Preparation:
-
Culture COS-1 or a similar cell line and transiently transfect with an expression vector for human RARγ.
-
After 48 hours, harvest the cells and prepare nuclear extracts using a standard cell lysis and nuclear isolation protocol.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
Assay Setup (in a 96-well plate):
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
To each well, add:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., 0.5-1.0 nM of [3H]-all-trans-retinoic acid).
-
For total binding wells: Add vehicle (e.g., DMSO).
-
For non-specific binding wells: Add a high concentration of unlabeled all-trans-retinoic acid (e.g., 1-2 µM).
-
For competition wells: Add varying concentrations of acitretin (e.g., from 10-11 M to 10-5 M).
-
-
-
Incubation:
-
Add the prepared nuclear extract (containing RARγ) to each well to initiate the reaction.
-
Incubate the plate for 2-4 hours at 4°C with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Separation and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B) that has been pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-buffered saline) to remove unbound radioligand.[14]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of acitretin to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC50 value (the concentration of acitretin that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]
-
Reporter Gene Assays
Causality and Rationale: While binding assays measure physical interaction, they do not describe the functional consequence. A reporter gene assay measures the direct output of receptor activation: gene transcription.[17] By linking a reporter gene (like luciferase) to a retinoid-responsive promoter, one can quantify the ability of a compound to activate the RAR/RXR complex and initiate transcription. The GAL4 hybrid system is particularly robust as it isolates the ligand-binding domain (LBD), minimizing off-target effects and confirming that the compound's action is mediated through the LBD of the specific receptor being tested.[17][18]
Detailed Protocol: GAL4-RAR-LBD Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
In a 6-well plate, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine) with three plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the RAR ligand-binding domain (e.g., pFA-CMV-RARγ-LBD).
-
A reporter vector containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving a firefly luciferase gene (e.g., pFR-Luc).
-
A control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.[18]
-
-
-
Plating and Treatment:
-
After 24 hours, trypsinize the transfected cells and seed them into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well.
-
Allow cells to attach for 4-6 hours.
-
Prepare serial dilutions of acitretin in the appropriate cell culture medium.
-
Remove the medium from the cells and add the acitretin dilutions (including a vehicle-only control).
-
-
Incubation and Lysis:
-
Luminescence Measurement:
-
Use a dual-luciferase assay system. Transfer the cell lysate to an opaque 96-well plate.
-
Use a luminometer with injectors to first inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second signal.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.
-
Calculate the "Fold Activation" by dividing the normalized luciferase activity of each acitretin-treated well by the average normalized activity of the vehicle control wells.
-
Plot the Fold Activation against the log concentration of acitretin and use a four-parameter logistic regression to determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assays
Causality and Rationale: Reporter assays, while powerful, are often conducted in engineered cell lines with artificial promoter constructs. To validate that the RAR/RXR complex binds to the promoter of a specific target gene in vivo within a relevant cell type (e.g., keratinocytes), ChIP is the definitive method.[20] This technique uses antibodies to immunoprecipitate a specific transcription factor (e.g., RAR) along with its cross-linked DNA. Subsequent quantitative PCR (qPCR) can then measure the enrichment of a specific promoter sequence, proving that the receptor was physically bound to that gene's regulatory region in response to the drug.
Detailed Protocol: ChIP-qPCR for RAR Recruitment to the IL-36γ Promoter
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cells) to ~80-90% confluency.
-
Treat the cells with an effective concentration of acitretin (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cross-linking and Cell Harvest:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Wash the cells with ice-cold PBS, scrape, and collect the cell pellet by centrifugation.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and shear the chromatin into fragments of 200-800 bp using a probe sonicator or enzymatic digestion (e.g., micrococcal nuclease). Confirm fragment size by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
-
Incubate a portion of the lysate overnight at 4°C with an anti-RAR antibody (and a non-specific IgG as a negative control). Save a small aliquot of the lysate as "Input" control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunocomplexes from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the Input sample and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the purified DNA from the anti-RAR IP, the IgG IP, and the Input samples.
-
Use primers designed to amplify a ~100-200 bp region of the IL-36γ promoter known or predicted to contain a RARE.
-
-
Data Analysis:
-
Calculate the amount of target DNA in each IP sample as a percentage of the amount in the Input sample (% Input).
-
Compare the % Input from the acitretin-treated sample to the vehicle-treated sample to determine if acitretin treatment leads to an enrichment of RAR binding at the IL-36γ promoter.
-
Structural Insights into the Ligand-Receptor Interaction
While a crystal structure of acitretin bound to an RAR or RXR LBD is not currently available in the Protein Data Bank, the structures of these domains with other retinoids provide a robust framework for understanding the mechanism of activation.[21][22]
The LBD of nuclear receptors adopts a conserved α-helical sandwich fold. The ligand binding pocket is a largely hydrophobic cavity located within the core of this domain. The activation of the receptor by an agonist is often described by a "mouse trap" mechanism.[21] In the unliganded (apo) state, the C-terminal helix (H12), which contains the core Activation Function-2 (AF-2) motif, is in a flexible, open conformation. Upon agonist binding, the ligand stabilizes the LBD, causing H12 to fold back and "cap" the ligand-binding pocket. This movement creates a specific hydrophobic groove on the receptor surface, composed of residues from H3, H4, and H12, which serves as the docking site for the LXXLL motifs of p160 coactivator proteins.[6] Antagonists, in contrast, often possess a bulky chemical group that physically prevents H12 from adopting this active conformation, thereby blocking coactivator recruitment.[23]
Based on its structure as a synthetic analog of retinoic acid, acitretin is predicted to occupy the hydrophobic ligand-binding pocket of RARs in a manner similar to all-trans-retinoic acid. Its carboxylate head group would likely form a key salt bridge with a conserved arginine residue in the LBD, anchoring it in the pocket, while its polyene chain and aromatic ring interact with hydrophobic residues, ultimately inducing the conformational change in H12 required for transcriptional activation.
Conclusion and Future Directions
The therapeutic efficacy of acitretin is unequivocally linked to its function as a modulator of the RAR/RXR nuclear receptor signaling pathway. It acts as the active metabolite of etretinate, exerting potent anti-proliferative, pro-differentiative, and anti-inflammatory effects by altering the transcriptional landscape of keratinocytes and immune cells. While the overarching mechanism involving RAR/RXR heterodimerization, RARE binding, and the recruitment of transcriptional co-regulators is well-understood, critical details at the molecular level require further investigation.
The most significant gap in our current understanding is the lack of comprehensive, quantitative binding affinity data (Ki values) for acitretin and its metabolites across all RAR and RXR isotypes. Such data would be invaluable for precisely defining its receptor selectivity profile. Furthermore, the resolution of a crystal structure of acitretin in complex with the RAR/RXR LBD heterodimer would provide definitive insights into its binding mode and the structural basis for its agonist activity. Future research leveraging advanced techniques in structural biology and proteomics will be crucial to fully elucidate the intricate details of how this important therapeutic agent orchestrates its effects on gene expression.
References
-
Javed, Z., Horn, T. D., Ragi, J., & Schoenberg, E. (2024). Acitretin. In StatPearls. StatPearls Publishing. [Link]
-
Pilkington, T., & Brogden, R. N. (1992). Acitretin. A review of its pharmacology and therapeutic use. Drugs, 43(4), 597–627. [Link]
-
Dogra, S., & Yadav, S. (2014). Acitretin in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 80(1), 3. [Link]
-
Oakley, A. (n.d.). Acitretin. DermNet NZ. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Acitretin? Synapse. [Link]
-
National Center for Biotechnology Information. (2024). Acitretin. In StatPearls. [Link]
-
Gollnick, H., & Orfanos, C. E. (1992). Acitretin versus etretinate in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients. Acta Dermato-Venereologica, 72(3), 226–230. [Link]
-
Gao, Y., Liu, Y., Li, Y., & Chen, Y. (2017). Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. International Immunopharmacology, 48, 131–136. [Link]
-
O'Lone, R., Frith, L., & Schüle, R. (2004). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Combinatorial chemistry & high throughput screening, 7(5), 415–422. [Link]
-
Bourguet, W., et al. (2005). Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and Coactivators. Journal of Biological Chemistry, 280(21), 20839-20848. [Link]
-
Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34. [Link]
-
Egea, P. F., Mitschler, A., Rochel, N., Ruff, M., Chambon, P., & Moras, D. (2000). Crystal structure of the human RXRalpha ligand-binding domain bound to its natural ligand: 9-cis retinoic acid. The EMBO journal, 19(11), 2592–2601. [Link]
-
Torma, H. (2011). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Dermato-endocrinology, 3(3), 130–136. [Link]
-
Valero, L., et al. (2024). RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation. International Journal of Molecular Sciences, 25(5), 2969. [Link]
-
Bourguet, W., et al. (2000). Crystal structure of a heterodimeric complex of RAR and RXR ligand-binding domains. Molecular Cell, 5(2), 289-298. [Link]
-
le Maire, A., et al. (2025). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. bioRxiv. [Link]
-
Li, B., et al. (2025). Transcriptomic landscape of generalized pustular psoriasis before and after acitretin/glucocorticoids treatment. Clinical and Translational Medicine. [Link]
-
Reactome. (2017). Acitretin binds to RAR:RXR. [Link]
-
Renaud, J. P., et al. (1995). Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid. Nature, 378(6558), 681–689. [Link]
-
Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
-
Yin, T., et al. (2020). Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. International Immunopharmacology, 79, 106045. [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
-
Wikipedia contributors. (2024, November 26). Retinoic acid receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
van der Woude, A. D., & van der Saag, P. T. (2000). Regulation of keratin expression by retinoids. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1502(2), 237-248. [Link]
-
Chen, Y., et al. (2020). Circulating microRNA profile unveils mechanisms of action of acitretin for psoriasis vulgaris. Journal of Cellular and Molecular Medicine, 24(13), 7385–7394. [Link]
-
Zhang, Y., et al. (2019). Whole Exome Sequencing in Psoriasis Patients Contributes to Studies of Acitretin Treatment Difference. Journal of Personalized Medicine, 9(1), 7. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
de la Casa-Resino, I., et al. (2018). Transactivation activity of luciferase reporter gene mediated by Gal4 DBD-RXR LBD chimeric receptors. ResearchGate. [Link]
-
Tsepkolenko, A., et al. (2019). Identification of Transcriptional Regulators of Psoriasis from RNA-Seq Experiments. Journal of immunology research, 2019, 8582305. [Link]
-
Strange, P. G. (2008). Radioligand Binding Studies. In Receptor Signal Transduction Protocols. Humana Press. [Link]
-
Allenby, G., et al. (1994). Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid. The Journal of biological chemistry, 269(24), 16689–16695. [Link]
-
Zhang, X. K. (2007). The Corepressor CTBP2 Is a Coactivator of Retinoic Acid Receptor/Retinoid X Receptor in Retinoic Acid Signaling. Molecular and Cellular Biology, 27(20), 7171–7185. [Link]
-
Swindell, W. R., et al. (2017). Functional Genomics and Insights into the Pathogenesis and Treatment of Psoriasis. International journal of molecular sciences, 18(10), 2137. [Link]
-
Shaffer, P. L., & Gewirth, D. T. (2004). Activation of Retinoic Acid Receptors by Dihydroretinoids. Journal of Biological Chemistry, 279(28), 29153–29161. [Link]
-
Germain, P., et al. (2009). Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. PPAR research, 2009, 313842. [Link]
-
Germain, P., Iyer, J., Zechel, C., & Gronemeyer, H. (2002). Co-regulator recruitment and the mechanism of retinoic acid receptor synergy. Nature, 415(6868), 187–192. [Link]
-
Li, B., et al. (2015). Transcriptome analysis of psoriasis in a large case-control sample: RNA-seq provides insights into disease mechanisms. The Journal of investigative dermatology, 135(7), 1828–1838. [Link]
-
Germain, P., et al. (2002). Co-regulator recruitment and the mechanism of retinoic acid receptor synergy. Nature, 415(6868), 187-192. [Link]
Sources
- 1. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Acitretin. A review of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
- 19. assaygenie.com [assaygenie.com]
- 20. mdpi.com [mdpi.com]
- 21. Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
